molecular formula C12H14O4 B13564672 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid CAS No. 55776-83-5

2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid

Cat. No.: B13564672
CAS No.: 55776-83-5
M. Wt: 222.24 g/mol
InChI Key: GENFBQHCLJFKAA-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid is an organic compound that features a benzo[d][1,3]dioxole moiety attached to a butanoic acid chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzo[d][1,3]dioxole structure is a common motif in many natural products and synthetic compounds, known for its biological activity and chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid typically begins with the preparation of the benzo[d][1,3]dioxole moiety. One common method involves the reaction of piperonal with sodium hydroselenide in the presence of piperidine hydrochloride and ethanol . The resulting intermediate can then be further reacted with various reagents to introduce the butanoic acid chain.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylbutanoic acid
  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the benzo[d][1,3]dioxole ring and the presence of a butanoic acid chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

55776-83-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-methylbutanoic acid

InChI

InChI=1S/C12H14O4/c1-7(2)11(12(13)14)8-3-4-9-10(5-8)16-6-15-9/h3-5,7,11H,6H2,1-2H3,(H,13,14)

InChI Key

GENFBQHCLJFKAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCO2)C(=O)O

Origin of Product

United States

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